
4-(2,5-Dihydroxyphenyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-Dihydroxyphenyl)butanoic acid is a chemical compound with the CAS number 77267-97-1 . Its molecular weight is 196.2 . The IUPAC name for this compound is 4-(2,5-dihydroxyphenyl)butanoic acid .
Molecular Structure Analysis
The InChI code for 4-(2,5-Dihydroxyphenyl)butanoic acid is 1S/C10H12O4/c11-8-4-5-9(12)7(6-8)2-1-3-10(13)14/h4-6,11-12H,1-3H2,(H,13,14) . This indicates that the compound has a molecular structure with 10 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms .Aplicaciones Científicas De Investigación
Optical Gating of Photosensitive Synthetic Ion Channels
4-oxo-4-(pyren-4-ylmethoxy) butanoic acid showcases significant applications in the field of nanofluidics and synthetic ion channels. It is used as a photolabile protecting group to facilitate optical gating. This substance allows for the UV-light-triggered permselective transport of ionic species in aqueous solutions through synthetic ion channels. Its utility is evident in the creation of hydrophilic groups by irradiation, which modifies the inner surface of channels that are initially decorated with photolabile hydrophobic molecules. This property is pivotal for applications in light-induced controlled release, sensing, and information processing within nanofluidic devices (Ali et al., 2012).
Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives
Derivatives of 3-[(2-Hydroxyphenyl)amino]butanoic acid, among them 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids, have been explored for their antimicrobial properties. These compounds, after being transformed into derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties, exhibited notable antimicrobial efficacy. Particularly, some synthesized compounds demonstrated significant activity against bacteria like Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against organisms such as Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Anti-inflammatory Properties of Phenolic Compounds from Eucommia ulmoides Oliv.
Phenolic compounds derived from the tender leaves of Eucommia ulmoides Oliv., like 3-{2-[1-(3′,4′-dihydroxy-phenyl)ethyl]-4,5-dihydroxyphenyl} propanoic acid, exhibit noteworthy anti-inflammatory effects. These compounds were tested for their ability to inhibit LPS-induced NO production in macrophage RAW264.7 cells, with some compounds demonstrating modest inhibitory activities. This highlights the potential of these phenolic compounds in the treatment of inflammation-related conditions (Ren et al., 2021).
Synthesis and Antibacterial, Anti-inflammatory Activity of Bis Acid Amides
Amides of 4-oxo-4-(substituted) butanoic acid were synthesized and evaluated for their pharmacological properties, particularly their antibacterial and anti-inflammatory activities. The compounds showcased promising results, indicating their potential as therapeutic agents in drug designing programs for addressing bacterial infections and inflammatory conditions (Mohan & Sreenivasa, 2016).
Propiedades
IUPAC Name |
4-(2,5-dihydroxyphenyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c11-8-4-5-9(12)7(6-8)2-1-3-10(13)14/h4-6,11-12H,1-3H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMDOCWYHKEGQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dihydroxyphenyl)butanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

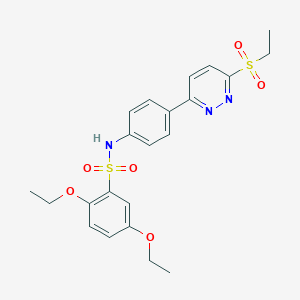
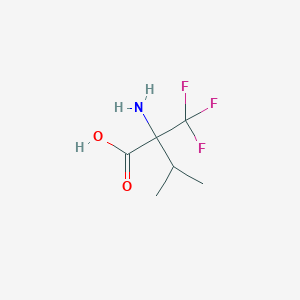
![N-[(5-Phenoxypyridin-2-yl)methyl]but-2-ynamide](/img/structure/B2604477.png)

![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2604479.png)
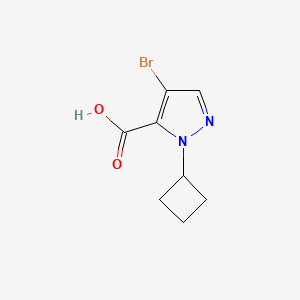
methanone](/img/structure/B2604484.png)
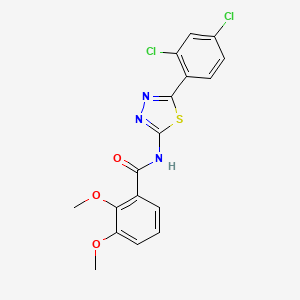
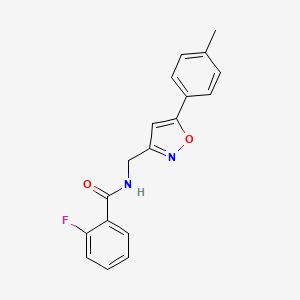

![2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2604490.png)
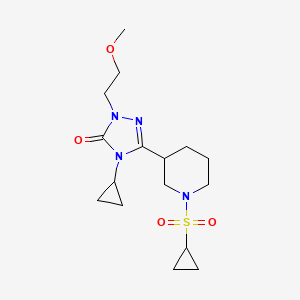
![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2604497.png)
![3-((1-(Benzo[d][1,3]dioxole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2604498.png)